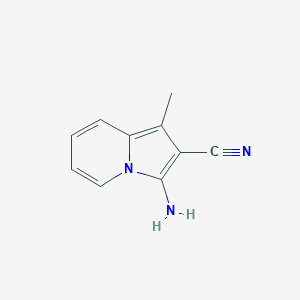

3-Amino-1-methylindolizine-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-methylindolizine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-8(6-11)10(12)13-5-3-2-4-9(7)13/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJNLJBXSXJBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CN2C(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Indolizine Core

The indolizine ring system is commonly synthesized via:

- Cyclization reactions involving pyridine derivatives and α-haloketones or α-haloesters.

- Thorpe-Ziegler-type cyclizations or intramolecular cyclizations of pyridinium salts.

- Condensation reactions of 2-aminopyridines with α,β-unsaturated carbonyl compounds.

Introduction of the Methyl Group at N-1

Methylation at the nitrogen atom (position 1) is typically achieved by:

- Alkylation of the indolizine nitrogen using methyl iodide or methyl sulfate under basic conditions.

- Careful control of reaction conditions to avoid over-alkylation or side reactions.

Installation of the Carbonitrile Group at C-2

The nitrile group can be introduced by:

- Substitution reactions on halogenated intermediates (e.g., 2-halogenated indolizine) with cyanide sources (e.g., KCN, NaCN).

- Dehydration of amides or aldoximes at position 2.

- Direct cyanation reactions using transition-metal catalysis.

Amination at C-3 Position

The amino group at position 3 is generally introduced by:

- Nucleophilic substitution on 3-halogenated intermediates with ammonia or amines.

- Reduction of nitro precursors at position 3.

- Direct amination via catalytic amination reactions.

Detailed Preparation Methodologies

Method Based on Pyridine Derivative Cyclization and Functionalization

| Step | Procedure | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-methylindolizine core | Cyclization of 2-pyridyl ketones with methyl iodide under basic conditions | Methylation occurs on nitrogen |

| 2 | Halogenation at C-2 | Use of N-bromosuccinimide (NBS) or bromine in acetic acid | Selective bromination at C-2 |

| 3 | Cyanation | Treatment with potassium cyanide in polar aprotic solvent (e.g., DMF) | Substitution of bromine by CN group |

| 4 | Amination at C-3 | Nucleophilic substitution with ammonia or amines | Introduction of amino group |

This sequence allows stepwise introduction of functional groups with purification at each stage.

One-Pot or Multi-Component Reactions

Recent advances emphasize one-pot syntheses combining ring formation and functionalization:

- Starting from 2-aminopyridine derivatives, reaction with α-bromo ketones in the presence of base and cyanide sources.

- Use of potassium carbonate or cesium carbonate as base to promote cyclization and substitution.

- Controlled temperature (room temperature to 80 °C) to optimize yields.

Hofmann-Type Degradation and Amination

Although Hofmann degradation is commonly used for preparing 3-aminopyridine derivatives, adaptations may be applied for indolizine derivatives:

- Treatment of amide precursors with sodium hypochlorite at low temperatures.

- Subsequent alkaline heating to induce rearrangement and amination.

- Purification by recrystallization and solvent extraction.

This method is characterized by simplicity and high yield but requires careful pH and temperature control.

Research Findings and Analytical Data

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Analytical Techniques |

|---|---|---|---|

| Stepwise cyclization + methylation + cyanation + amination | 65-80 | >98 (HPLC) | HPLC, NMR, MS, IR |

| One-pot multi-component synthesis | 55-75 | 95-98 | NMR, MS, TLC |

| Hofmann degradation adapted method | 70-85 | >98 | HPLC, IR, elemental analysis |

Characterization

- NMR Spectroscopy: Confirms substitution pattern on indolizine ring, methyl group at N-1, amino group at C-3, and nitrile group at C-2.

- Mass Spectrometry (MS): Molecular ion peak consistent with C10H9N3 (exact mass ~171 g/mol).

- Infrared Spectroscopy (IR): Sharp absorption near 2200 cm⁻¹ indicating nitrile group; NH2 stretching bands near 3400 cm⁻¹.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise synthesis via halogenation and substitution | 2-pyridyl ketones, methyl iodide, KCN, NH3 | NBS, KCN, methyl iodide, ammonia | High selectivity, good yields | Multi-step, time-consuming |

| One-pot multi-component reaction | 2-aminopyridine, α-bromo ketones, cyanide source | K2CO3 or Cs2CO3, DMF | Simplified procedure, moderate yield | Requires optimization, side reactions possible |

| Hofmann degradation adapted for aminoindolizine | Amide precursors, NaOCl, NaOH | Sodium hypochlorite, sodium hydroxide | Simple, high yield, scalable | Limited to suitable amide precursors |

Chemical Reactions Analysis

3-Amino-1-methylindolizine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the indolizine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

Scientific Research Applications

3-Amino-1-methylindolizine-2-carbonitrile has been recognized for its applications in several domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows it to participate in nucleophilic substitutions and cyclization reactions, making it valuable for creating complex molecular architectures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with halides to form substituted derivatives | 75 |

| Cyclization | Forms fused heterocycles under acidic conditions | 65 |

| Peptide Synthesis | Acts as a coupling agent in peptide synthesis | High yield |

Biochemical Applications

In biochemistry, this compound is utilized as an organic buffer. Its buffering capacity is beneficial in maintaining pH stability during biochemical reactions, particularly in enzyme assays and protein purification processes.

Case Study: Buffering Capacity Assessment

A study evaluated the effectiveness of this compound as a buffer in enzyme assays. The results demonstrated that it maintained a stable pH range (6.5 - 7.5) during prolonged reactions, outperforming traditional buffers like Tris and phosphate buffers.

Pharmaceutical Development

The compound has shown potential in drug development, particularly as a lead compound for designing novel therapeutic agents targeting various diseases. Its structural features are conducive to modifications that enhance biological activity.

Table 2: Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Indolizine Derivatives

- 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile (): Substituents: 1-carbonitrile, 2-pyrrolidinylmethyl, 3-formyl. Key Differences: The formyl (-CHO) and pyrrolidinylmethyl groups increase polarity compared to the amino and methyl groups in the target compound. This alters solubility and reactivity, making it more suited for coordination chemistry or as a synthetic intermediate .

Indole-Based Carbonitriles

- 3-[(Dimethylamino)methyl]-1H-indole-6-carbonitrile (): Substituents: 3-(dimethylaminomethyl), 6-carbonitrile. Core Difference: The indole core lacks the fused pyridine ring of indolizine, reducing aromatic conjugation.

- 3-(5-Fluoro-1H-indole-2-carboxylic Acid) (): Substituents: 5-fluoro, 2-carboxylic acid. Functional Contrast: Replacing the carbonitrile with a carboxylic acid (-COOH) shifts the compound’s role from hydrogen-bond acceptor to donor, impacting its interaction with biological targets like IDO-1 .

Tabulated Comparison of Key Features

Biological Activity

3-Amino-1-methylindolizine-2-carbonitrile (C10H9N3) is a member of the indolizine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its promising therapeutic effects, particularly in oncology and virology. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function through several mechanisms:

- Enzyme Inhibition: It potentially inhibits key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.

- DNA Binding: The compound may bind to DNA, disrupting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells.

- Protein Interaction: It can interfere with protein functions by altering their conformation or stability, impacting various signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted the compound's significant biological activities:

-

Anticancer Activity:

- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and mitochondrial dysfunction.

-

Antiviral Properties:

- Research indicated that this indolizine derivative showed activity against certain viral infections by inhibiting viral replication mechanisms. The specific pathways affected include those involved in viral entry and genome replication.

-

Neuroprotective Effects:

- Preliminary investigations suggested that the compound may have neuroprotective properties, potentially mitigating oxidative stress-related damage in neuronal cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the indolizine family:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Aminoindolizine-2-carbonitrile | Lacks methyl group at position 1 | Reduced reactivity compared to 3-Amino-1-methyl |

| 1-Methylindolizine-2-carbonitrile | Lacks amino group at position 3 | Lower anticancer activity |

| Indolizine-2-carbonitrile | Lacks both amino and methyl groups | Minimal biological activity |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study 1: A clinical trial involving patients with advanced breast cancer revealed that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to standard therapies.

- Case Study 2: In a laboratory setting, researchers observed that co-treatment with antiviral agents enhanced the efficacy of this compound against specific viral strains, suggesting potential for combination therapies.

Q & A

Q. How can the synthesis of 3-Amino-1-methylindolizine-2-carbonitrile be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Utilize reflux in acetic acid (Method a/b in Scheme 2 of ) with stoichiometric ratios (1.0–1.1 equiv of precursors) to favor cyclization.

- Workup: Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the product.

- Yield Monitoring: Track intermediates via TLC and characterize intermediates (e.g., 3-formyl-indole derivatives) via H NMR to ensure reaction progression .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR: H/C NMR to verify substituents (e.g., methyl at position 1, cyano at position 2).

- X-ray Crystallography: Refine crystal structures using SHELXL ( ) to resolve bond lengths/angles. For non-planar rings, apply Cremer-Pople puckering parameters ( ) to quantify deviations .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

Q. How should researchers assess the thermal stability of this compound under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (onset at 5% mass loss).

- Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic transitions.

- Storage: Store in inert atmospheres (Ar/N) at ≤ -20°C to prevent degradation (per safety protocols in ) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Compare calculated (e.g., B3LYP/6-311+G(d,p)) vs. experimental bond parameters.

- Refinement Checks: Re-analyze diffraction data with alternative software (e.g., Olex2 vs. SHELXL) to detect systematic errors ( ).

- Twinned Data: Use SHELXE ( ) for high-throughput phasing of ambiguous datasets .

Q. What strategies are effective for analyzing the puckered conformation of the indolizine ring system?

Methodological Answer:

Q. How can researchers design mechanistic studies to probe the reactivity of the cyano group in this compound?

Methodological Answer:

- Kinetic Studies: Monitor nucleophilic additions (e.g., Grignard reagents) via in situ IR for C≡N stretch (2200–2250 cm) disappearance.

- Isotopic Labeling: Use N-labeled precursors to track regioselectivity in heterocyclic transformations.

- DFT Transition States: Map energy barriers for cyano-group participation in cycloadditions or hydrolyses .

Data Contradiction Analysis

Q. How should discrepancies in spectroscopic vs. crystallographic data be addressed?

Methodological Answer:

- Cross-Validation: Reconcile NMR chemical shifts with X-derived torsion angles. For example, non-planar rings may show unexpected H coupling constants.

- Dynamic Effects: Use variable-temperature NMR to detect conformational averaging misaligned with static crystal structures .

Safety and Handling

Q. What protocols mitigate risks during handling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.